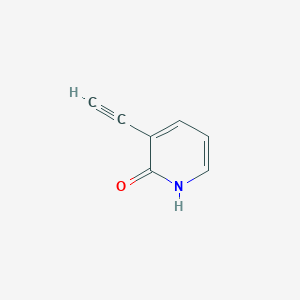

3-Ethynylpyridin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethynylpyridin-2-ol is a compound related to the family of ethynylpyridines, which are characterized by the presence of an ethynyl group (—C≡CH) attached to a pyridine ring. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of ethynylpyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. For instance, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one was synthesized using a Sonogashira coupling reaction between 3-ethynylpyridine and 2,7-dibromofluoren-9-one . Similarly, the preparation of 1,3-dithiol-2-ylidene derivatives containing bis(ethynylpyridine) units was achieved through a Pd-catalyzed reaction of the corresponding dibromide .

Molecular Structure Analysis

The molecular structure of ethynylpyridine derivatives can be complex and diverse. Single-crystal X-ray diffraction has been used to characterize the structure of these compounds, revealing unique crystal structures depending on the substituents attached to the pyridine ring .

Chemical Reactions Analysis

Ethynylpyridines can participate in various chemical reactions, forming novel compounds. For example, the reaction of 2,5-diethynylpyridine with dimesitylborane led to an unexpected tris-hydroboration product, which was structurally characterized . Additionally, metal complexes derived from 3,5-diethynylpyridine have been synthesized, demonstrating the ability of ethynylpyridines to act as ligands and form complexes with metals such as gold and platinum .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylpyridines are influenced by their molecular structure and the nature of their substituents. IR spectroscopy and DFT calculations have been used to study the vibrational and hydrogen bonding properties of ethynylpyridines. These studies have shown that weak hydrogen bonds can form with various proton donors, affecting the vibrational frequencies of the ethynyl group . The absorption spectra and redox properties of ethynylpyridine derivatives indicate intramolecular charge-transfer interactions, which are significant for their potential applications in electronic materials .

Wissenschaftliche Forschungsanwendungen

Chiral Helix Stapling and Conformational Control

Ethynylpyridine polymers and oligomers have been explored for their ability to form chiral helical complexes through intramolecular hydrogen bonding. These structures can be stabilized by alkene metathesis, leading to chiral, template-free, stapled oligomers showing resistance to polar solvents and heating. Such advancements open pathways for creating materials with specific chiral properties, potentially useful in drug development and nanotechnology applications (H. Abe, Fumihiro Kayamori, & M. Inouye, 2015).

Multi-Stimuli-Responsive Materials

The synthesis and study of oligo(ethynylpyridine)-containing alkynylplatinum(II) polypyridine foldamers stabilized by Pt···Pt interactions highlight their potential in developing multi-stimuli-responsive materials. These materials exhibit reversible folding/unfolding behaviors mediated by external stimuli such as acids/bases, solvent compositions, and temperatures, suggesting applications in smart materials and sensors (M. Chan, Sammual Yu-Lut Leung, & V. Yam, 2019).

Molecular Electronics

Ethynylpyridine derivatives have been demonstrated to exhibit charge-induced conformational switching and rectifying behavior, suggesting their utility in developing molecular diodes, memory devices, and nano-actuators. This application is crucial for advancing molecular electronics, where molecules function as electronic components (P. Derosa, Suneel Guda, & J. Seminario, 2003).

Hydrogen Bonding Interactions

Research into the hydrogen bonding interactions of ethynylpyridines with various molecules, like trimethylphosphate, provides insight into their complex formation and stability. Such studies are fundamental for understanding the molecular interactions that underlie the functionalities of ethynylpyridine-based materials and their applications in catalysis and molecular recognition (D. Vojta, T. Horvat, S. Miljanić, & M. Vazdar, 2016).

Luminescence and Sensing Applications

The design and synthesis of luminescent organometallic networks using silver(I) 4-pyridylethynide complexes showcase the role of organic ligands in controlling the structures of organometallic frameworks. These networks exhibit unique luminescence properties, suggesting their potential in lighting and display technologies, as well as in sensing applications (Tianle Zhang et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-ethynyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYXOXAWBFIIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434786 |

Source

|

| Record name | 3-ethynylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylpyridin-2-ol | |

CAS RN |

142502-88-3 |

Source

|

| Record name | 3-ethynylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)